Dichlorotrimethylantimony
Description
Dichlorotrimethylantimony (CAS No. 13059-67-1) is an organoantimony compound with the molecular formula C₃H₉Cl₂Sb and a molecular weight of 237.77 g/mol . It is structurally characterized by two chlorine atoms and three methyl groups bonded to a central antimony atom. This compound is also known as Trimethyldichloroantimony or NSC 140285 and is registered under EINECS No. 235-952-8 . Its InChI identifier is 1S/3CH3.2ClH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2, reflecting its trigonal bipyramidal geometry .
Properties
CAS No. |
13059-67-1 |
|---|---|
Molecular Formula |
C3H9Cl2Sb |
Molecular Weight |
237.77 g/mol |
IUPAC Name |
dichloro(trimethyl)-λ5-stibane |
InChI |
InChI=1S/3CH3.2ClH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2 |
InChI Key |
IEOZXTYTNPKDKQ-UHFFFAOYSA-L |
SMILES |
C[Sb](C)(C)(Cl)Cl |
Canonical SMILES |
C[Sb](C)(C)(Cl)Cl |
Other CAS No. |
13059-67-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Organoantimony Compounds
Structural and Molecular Differences
Dichlorotrimethylantimony vs. Dichloridotriphenylantimony
- Molecular Formula :
- Substituents :
- Trimethyl groups in this compound vs. bulkier triphenyl groups in Dichloridotriphenylantimony.
- Molecular Weight :
- Crystallographic Data: Dichloridotriphenylantimony exhibits a well-defined crystal structure with an R factor of 0.072, indicating high precision in structural determination . No crystallographic data is provided for this compound, suggesting differences in characterization focus.
This compound vs. Chlorido(2-chloronicotinato)triphenylantimony(V)
- Coordination Environment :
- Synthesis Complexity :
Steric and Electronic Effects
- Trimethyl vs. Triphenyl substituents in Dichloridotriphenylantimony reduce solubility in polar solvents but enhance stability in organic matrices .
- Chloride Ligands :
Analytical Characterization
- X-ray Crystallography :
- Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are critical for purity analysis, as noted in studies on dichloromethane (DCM) and other chlorinated compounds .
Data Tables
Table 1: Molecular and Structural Comparison
Research Findings and Gaps
- Structural Insights : Triphenyl derivatives are better characterized crystallographically, while methyl analogs require more study .
- Toxicity Data: Limited safety information for this compound highlights a need for further toxicological profiling .
- Synthetic Optimization : Comparative studies on alkylation/arylation methods could improve yields for industrial applications .
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